7-Methyl-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methyl-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-12(15)11-6-9(3)4-5-10(11)7-13-14/h4-8H,1-3H3 |
InChI Key |
LHSWQFIUPUNUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN(C2=O)C(C)C |
Origin of Product |
United States |
Biological Activity
7-Methyl-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₄N₂O
- CAS Number : 1520752-02-6
- Molecular Structure : The compound features a dihydrophthalazine core with a methyl group and an isopropyl group that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic properties and potential as an antimicrobial agent.
Cytotoxicity
In a recent study, the compound was evaluated for its cytotoxic effects against several cancer cell lines. The findings indicated that it exhibits significant cytotoxic activity, with IC₅₀ values comparable to established chemotherapeutic agents. Specifically, it showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
The mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with cell survival and proliferation. Studies suggest that it may act on vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, indicating potential as a new antibiotic agent. The structure-activity relationship (SAR) analysis showed that modifications to the dihydrophthalazine core could enhance its antimicrobial efficacy.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Cytotoxicity Study : A comprehensive evaluation of the compound's effects on HT-29 and COLO-205 cell lines demonstrated significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest noted during analysis.
- Antimicrobial Research : Investigations into the compound's ability to combat drug-resistant bacteria revealed promising results, suggesting that it may be effective against strains resistant to conventional antibiotics.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance, further elucidating its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound belongs to the 1,2-dihydrophthalazin-1-one family, where substituent modifications significantly influence physical and chemical properties. Key analogs include:
a) 6,7-Dimethoxy-1,2-dihydrophthalazin-1-one (CAS 4821-88-9)
- Molecular Formula : C₁₀H₁₀N₂O₃
- Molecular Weight : 206.20 g/mol
- Key Differences : Replaces the methyl and isopropyl groups with methoxy substituents at positions 6 and 5. The additional oxygen atoms increase polarity and molecular weight compared to the target compound .
b) 4-{4-[Hydroxy(2-methylcyclopropyl)methyl]-phenyl}-1,2-dihydrophthalazin-1-one (Compound 16)
- This modification likely enhances solubility but complicates synthesis .
c) (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
- Key Differences: Features a conjugated enone system and a diaminopyrimidine moiety, which may confer kinase-inhibitory activity. The s-butyl group at position 1 increases hydrophobicity .
Physicochemical Properties
Analytical and Crystallographic Tools
- SHELX Software : Widely used for crystallographic refinement (e.g., SHELXL for small-molecule structures). The target compound’s structure determination likely employs these tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
